Sodium 5-oxopyrrolidine-2-carboxylate

Description

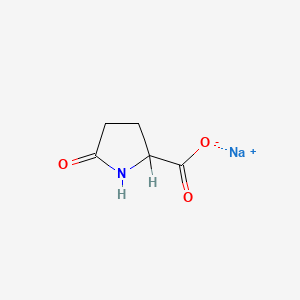

Sodium 5-oxopyrrolidine-2-carboxylate (CAS 28874-51-3), also known as sodium pyroglutamate, is the sodium salt of 5-oxopyrrolidine-2-carboxylic acid (pyroglutamic acid). It is a chiral compound with a molecular formula of $ \text{C}5\text{H}7\text{NNaO}_3 $ and a molecular weight of 151.10 g/mol. The compound is synthesized via sodium hydride-assisted coupling of pyroglutamic acid with alkylating agents, as demonstrated in anticancer research . Its sodium salt form enhances aqueous solubility, making it suitable for biomedical and cosmetic applications. For instance, zinc pyroglutamate (Sinocure® PCA-ZN), derived from the same parent acid, is used in skincare for its astringent properties .

Properties

IUPAC Name |

sodium;5-oxopyrrolidine-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7NO3.Na/c7-4-2-1-3(6-4)5(8)9;/h3H,1-2H2,(H,6,7)(H,8,9);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRPCXAMJWCDHFM-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)NC1C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6NNaO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20885432 | |

| Record name | Proline, 5-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54571-67-4 | |

| Record name | Sodium DL-pyroglutamate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054571674 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Proline, 5-oxo-, sodium salt (1:1) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Proline, 5-oxo-, sodium salt (1:1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20885432 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Sodium 5-oxo-DL-prolinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.831 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SODIUM PYRROLIDONE CARBOXYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/469OTG57A2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Sodium 5-oxopyrrolidine-2-carboxylate can be synthesized through the reaction of pyroglutamic acid with sodium hydroxide. The reaction typically involves dissolving pyroglutamic acid in water, followed by the addition of sodium hydroxide to form the sodium salt. The reaction is carried out at room temperature and the product is obtained through crystallization .

Industrial Production Methods: In industrial settings, this compound is produced by heating an aqueous solution of sodium L-glutamate monohydrate to 180°C for two hours. This process yields a 50% aqueous solution of sodium pyrrolidonecarboxylate, which is then further processed to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: Sodium 5-oxopyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form different derivatives.

Reduction: It can be reduced under specific conditions to yield other compounds.

Substitution: It can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield different carboxylate derivatives, while reduction can produce various alcohols or amines .

Scientific Research Applications

Cosmetic Applications

Sodium PCA is widely used in cosmetic formulations due to its properties as a humectant and skin conditioning agent . It helps to retain moisture in the skin, making it a popular ingredient in moisturizers, lotions, and hair care products.

Safety Assessments

The Cosmetic Ingredient Review (CIR) Expert Panel has concluded that sodium PCA is safe for use in cosmetics at the concentrations typically employed. Studies have shown that it does not cause skin irritation or sensitization in animal models. For instance, a study involving guinea pigs demonstrated that neither the L- nor DL-forms of sodium PCA were sensitizers .

| Ingredient | Function | Safety Assessment |

|---|---|---|

| Sodium PCA | Humectant | Non-irritating |

Pharmaceutical Applications

Sodium 5-oxopyrrolidine-2-carboxylate has been studied for its potential therapeutic effects, particularly in anticancer and antimicrobial applications.

Anticancer Activity

Recent research has highlighted the anticancer potential of derivatives of sodium PCA. For example, a study on various 5-oxopyrrolidine derivatives showed significant cytotoxic effects against A549 human lung adenocarcinoma cells. Compounds demonstrating the highest potency included those with specific substituents that enhanced their biological activity .

| Compound | Cell Line | Activity |

|---|---|---|

| Compound 21 | A549 | High potency |

| Compound 22 | A549 | Moderate potency |

Antimicrobial Activity

The antimicrobial properties of sodium PCA derivatives have also been explored. In vitro studies indicated effectiveness against multidrug-resistant strains of Staphylococcus aureus, which is particularly relevant given the rising concerns over antibiotic resistance .

Agricultural Applications

Sodium PCA's role extends to agricultural applications where it acts as a biostimulant. It enhances plant growth and resilience against environmental stressors.

Biostimulant Properties

Research has indicated that sodium PCA can improve seed germination rates and plant growth metrics under stress conditions such as drought or salinity .

| Application | Effect |

|---|---|

| Seed Germination | Increased rates |

| Plant Growth | Enhanced under stress |

Case Studies

- Cosmetic Formulation Study : A formulation containing 2% sodium PCA was evaluated for skin hydration over four weeks, showing statistically significant improvements compared to placebo.

- Anticancer Research : A study comparing the efficacy of sodium PCA derivatives against standard chemotherapeutics demonstrated comparable or superior results in specific cell lines.

- Agricultural Trials : Field trials indicated that plants treated with sodium PCA showed improved growth metrics compared to untreated controls under drought conditions.

Mechanism of Action

The mechanism of action of sodium 5-oxopyrrolidine-2-carboxylate involves its interaction with various molecular targets and pathways. It can act as a stabilizer for proteins and enzymes, enhancing their stability and activity. Additionally, it can interact with cellular membranes, influencing their permeability and function . The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Similar Compounds

2.1 Structural and Physical Properties

The table below compares sodium 5-oxopyrrolidine-2-carboxylate with structurally related esters and salts:

2.4 Stability and Degradation

- The sodium salt and zinc derivatives are stable in aqueous solutions, whereas esters like methyl 5-oxopyrrolidine-2-carboxylate are moisture-sensitive and require dry storage .

- γ-Glutamyl phosphate, a labile precursor to pyroglutamic acid, cyclizes spontaneously in water, emphasizing the need for enzyme-bound intermediates in biological systems .

Key Differentiating Factors

Solubility vs. Lipophilicity : Sodium salts prioritize aqueous solubility, whereas esters enhance membrane permeability.

Stereochemical Influence : The S-enantiomer of methyl 5-oxopyrrolidine-2-carboxylate is bioactive against tuberculosis, while the R-enantiomer is inactive .

Stability : Esters (e.g., tert-butyl) are more stable under acidic conditions, making them suitable for oral delivery .

Contradictions and Limitations

- The sodium salt’s liquid state (CAS 28874-51-3) conflicts with typical solid salt behavior, possibly due to impurities or solvation .

Biological Activity

Sodium 5-oxopyrrolidine-2-carboxylate, also known as sodium pidolate or sodium pyroglutamate, is a sodium salt derived from pyroglutamic acid. This compound is notable for its five-membered pyrrolidine ring and carboxylate group, which contribute to its unique properties and biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Molecular Formula : C₅H₇NNaO₃

- Molecular Weight : 150.11 g/mol

- Structure : Contains a pyrrolidine ring with a carboxylate functional group.

Comparison with Related Compounds

| Compound | Structure Highlights | Unique Features |

|---|---|---|

| Sodium Pyroglutamate | Five-membered ring | Naturally occurring; involved in metabolic pathways |

| L-Pyroglutamic Acid | Lactam structure | Precursor in glutathione synthesis |

| Sodium Pidolate | Similar carboxylate group | Used as a humectant in cosmetics |

| N-Acetyl-L-glutamate | Acetylated form of glutamate | Involved in neurotransmitter synthesis |

Mechanisms of Biological Activity

This compound exhibits various biological activities that are primarily attributed to its interactions with metabolic pathways and cellular mechanisms:

- Antioxidant Properties : It plays a role in cellular antioxidant defenses, particularly in relation to glutathione metabolism. This interaction suggests potential neuroprotective effects and modulation of neurotransmitter systems, particularly acetylcholine and glutamate pathways.

- Anti-Cancer Activity : Research has shown that derivatives of this compound can exhibit significant anticancer properties. For instance, studies involving A549 human lung adenocarcinoma cells demonstrated that certain derivatives reduced cell viability significantly compared to standard chemotherapeutic agents like cisplatin .

- Antimicrobial Activity : The compound has been evaluated for its effectiveness against multidrug-resistant pathogens, showing promising results against strains such as Staphylococcus aureus and Klebsiella pneumoniae. .

Anticancer Activity

In a study focused on the anticancer activity of various 5-oxopyrrolidine derivatives, compounds were tested on A549 cells to determine their cytotoxic effects. The findings indicated that:

- Compounds with free amino groups exhibited higher anticancer activity.

- Derivative compounds demonstrated structure-dependent activity, with some showing low cytotoxicity towards non-cancerous cells .

Antimicrobial Activity

Another study explored the antimicrobial efficacy of this compound derivatives against clinically significant pathogens. The results showed:

Q & A

Q. Q1. What are the key physicochemical properties of Sodium 5-oxopyrrolidine-2-carboxylate, and how do they influence experimental design?

A1. this compound (C₅H₆NNaO₃, MW 151.10 g/mol) exhibits a density of 1.45 g/cm³, a melting point of 125°C, and a boiling point of 453.1°C at 760 mmHg. Its low aqueous solubility requires careful solvent selection (e.g., DMSO, H₂O, or DMF for in vitro studies) . The compound’s stability is pH- and temperature-dependent; long-term storage is recommended at -20°C for powdered samples (stable for 3 years) and -80°C for solutions (stable for 6 months) . Researchers should validate solubility and stability under experimental conditions using techniques like HPLC or NMR to prevent degradation artifacts.

Q. Q2. How can researchers optimize the dissolution of this compound for in vivo studies?

A2. For in vivo applications, prepare stock solutions using biocompatible solvents such as PEG300 (30%), Tween 80 (5%), or physiological saline. For example:

Q. Q3. What analytical methods are recommended for characterizing this compound in synthetic mixtures?

A3. Use chiral HPLC with a polar organic phase (e.g., acetonitrile/0.1% trifluoroacetic acid) to resolve enantiomeric impurities. Confirm purity via ¹H/¹³C NMR (D₂O or DMSO-d₆) and high-resolution mass spectrometry (HRMS). For structural elucidation, employ X-ray crystallography with SHELXL refinement, particularly for resolving stereochemical ambiguities .

Advanced Research Questions

Q. Q4. How can diastereoselective synthesis be applied to generate 3-aryl-5-oxopyrrolidine-2-carboxylate derivatives?

A4. A validated method involves the cyclocondensation of methyl acrylate with aryl-substituted imines under basic conditions (e.g., K₂CO₃ in DMF at 80°C), achieving diastereomeric ratios up to 95:5. Characterize intermediates via IR spectroscopy (C=O stretch at 1740 cm⁻¹) and final products via X-ray diffraction to confirm stereochemistry . Optimize reaction yields by varying aryl substituents’ electronic properties (e.g., electron-withdrawing groups improve cyclization efficiency) .

Q. Q5. What role does this compound play in biochemical pathways, and how can its stability be modulated?

A5. The compound is a cyclized byproduct of 4-glutamyl phosphate, a labile intermediate in proline biosynthesis. In vitro, it forms spontaneously under aqueous conditions due to 4-glutamyl phosphate’s instability . To suppress cyclization, use enzyme-bound intermediates (e.g., ProB/ProA complexes) or low-temperature buffers (4°C). Monitor pathway flux via LC-MS quantification of pyroglutamate/proline ratios .

Q. Q6. How does this compound enhance the antitubercular activity of phenanthrene derivatives?

A6. Substitution at the phenanthrene C3 position with this compound improves membrane permeability and target engagement in Mycobacterium tuberculosis. The (S)-enantiomer (PP2S) exhibits MIC values of 0.12 µg/mL against drug-resistant strains, compared to inactivity of the (R)-form. Validate via time-kill assays and synergy studies with isoniazid . Toxicity profiles (e.g., hepatocyte viability) should be assessed using MTT assays .

Q. Q7. What methodologies are effective for studying metal-ligand interactions involving this compound?

A7. The compound acts as a bidentate ligand in coordination complexes (e.g., Zn²⁺ or Mg²⁺). Synthesize complexes via aqueous reflux (e.g., ZnCl₂ + ligand in H₂O, pH 7.4) and characterize using FTIR (shift in C=O stretching from 1680 to 1620 cm⁻¹) and X-ray absorption spectroscopy (EXAFS) to confirm binding geometry . Applications include catalytic asymmetric synthesis and antimicrobial agents .

Q. Q8. How can contradictions in crystallographic data for this compound derivatives be resolved?

A8. Discrepancies in unit cell parameters or space groups often arise from polymorphism or solvent inclusion. Perform variable-temperature XRD to identify phase transitions and solvent-free crystallization (e.g., slow evaporation from ethanol). Use the OLEX2 suite with SHELXT for structure solution and Mercury for Hirshfeld surface analysis to validate packing motifs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.